N-(3-methoxyphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Descripción
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-2-[[2-oxo-1-(thiophen-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-27-15-6-2-5-14(11-15)22-19(25)13-29-20-17-8-3-9-18(17)24(21(26)23-20)12-16-7-4-10-28-16/h2,4-7,10-11H,3,8-9,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYFAANGAUMHRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Key Observations:
Substituent Effects: The target compound’s 3-methoxyphenyl group contrasts with 4-chlorophenyl in analogues . The thiophen-2-ylmethyl substituent on the pyrimidine ring may confer steric bulk compared to simpler alkyl or aryl groups in analogues, influencing conformational stability .
Synthetic Pathways: Analogues are synthesized via nucleophilic substitution of thiol-containing intermediates with halogenated acetamides under reflux (e.g., ethanol with sodium acetate, 85% yield for a related compound ). The target compound likely follows a similar route, with modifications for methoxy and thiophene substitutions.
Biological Activity Trends: Pyrimidine-thiophene hybrids demonstrate broad bioactivity. The target compound’s bioactivity remains uncharacterized but may align with these trends.
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions, typically starting with cyclization of a thiophene-containing precursor to form the tetrahydrocyclopenta[d]pyrimidinone core. Critical steps include:
- Thioacetylation : Coupling the thiophen-2-ylmethyl group via nucleophilic substitution under inert atmosphere (N₂/Ar) .
- Amide bond formation : Reacting the thiolated intermediate with 3-methoxyphenylacetamide using coupling agents like EDCI/HOBt .
- Purification : Column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization to isolate the final product . Characterization :
- NMR : ¹H/¹³C NMR confirms regioselectivity of thioether and amide bonds .
- HPLC : Purity >95% is typically required for biological assays .
| Key Reaction Parameters | Conditions | Yield Range |
|---|---|---|
| Cyclization step | 80–100°C, DMF | 60–75% |
| Thioacetylation | RT, THF, Et₃N | 70–85% |
| Final coupling | 0–5°C, DCM | 50–65% |
Q. How does the compound’s structure influence its stability under varying pH and temperature?
The thioether linkage and cyclopenta[d]pyrimidinone core render sensitivity to:
- Oxidative degradation : Additives like BHT (0.1% w/v) stabilize thioether bonds during storage .
- pH-dependent hydrolysis : Amide bonds degrade in acidic conditions (pH <3), confirmed via accelerated stability testing (40°C/75% RH) .
- Thermal stability : Differential Scanning Calorimetry (DSC) shows decomposition onset at 180–200°C .
Advanced Research Questions
Q. How can synthetic yields be optimized using Design of Experiments (DoE)?
Critical variables include temperature, solvent polarity, and catalyst loading. A 3-factor Box-Behnken design is recommended:
- Variables : Reaction time (X₁), temperature (X₂), solvent ratio (DMF:H₂O, X₃) .
- Response surface modeling : Predicts optimal conditions (e.g., 85°C, 12 hr, DMF:H₂O 9:1) to maximize yield (85–90%) .
- Robustness testing : Evaluate edge cases (e.g., ±5°C fluctuations) to ensure reproducibility .
Q. What computational methods elucidate its interaction with biological targets?
- Molecular docking (AutoDock Vina) : Predicts binding to kinase ATP pockets (e.g., CDK2) via hydrogen bonds with the pyrimidinone oxygen and hydrophobic interactions with the thiophene group .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates stable binding .
- QSAR models : Correlate substituent electronegativity (e.g., methoxy vs. nitro groups) with IC₅₀ values .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Impurity profiles : Use LC-MS to identify by-products (e.g., sulfoxide derivatives) that interfere with assays .
- Assay conditions : Compare cell lines (e.g., HEK293 vs. HeLa) and incubation times; IC₅₀ varies by 2–3 orders of magnitude .
- Solubility limitations : Use DMSO concentrations <0.1% to avoid false negatives in cytotoxicity screens .
Methodological Considerations
Q. What analytical techniques validate crystallographic data for structural confirmation?
- Single-crystal X-ray diffraction (SHELXL) : Resolves bond lengths/angles with <0.01 Å uncertainty .
- Powder XRD : Confirms phase purity; match simulated vs. experimental patterns .
- SC-XRD vs. NMR : Cross-validate tautomeric forms (e.g., keto-enol equilibrium in the pyrimidinone ring) .
Q. How to design a structure-activity relationship (SAR) study for derivatives?
- Core modifications : Replace thiophen-2-ylmethyl with furan or benzyl groups to assess steric effects .
- Substituent screening : Test electron-withdrawing (NO₂) vs. donating (OMe) groups on the phenylacetamide moiety .
- Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors at C2 and C4 positions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
